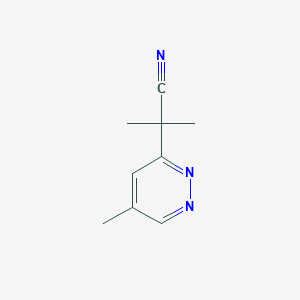
2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile typically involves the reaction of 5-methylpyridazine with appropriate alkylating agents. One common method involves the alkylation of 5-methylpyridazine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl groups on the pyridazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Pyridazinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Pyridazine derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile: Similar in structure but with a pyridine ring instead of a pyridazine ring.
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.
Uniqueness
2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyridine or other heterocyclic rings. The specific arrangement of functional groups in this compound can lead to unique reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(12-11-5-7)9(2,3)6-10/h4-5H,1-3H3 |
InChI-Schlüssel |
DXDXQVLZEURDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



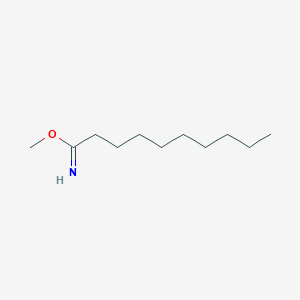
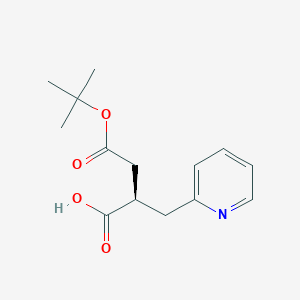
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

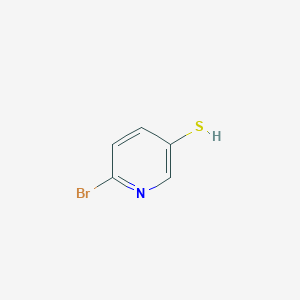
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)



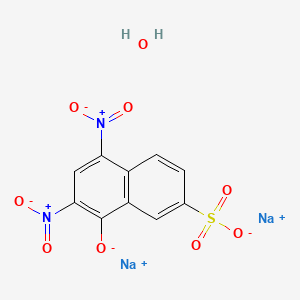
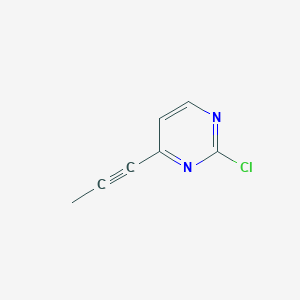
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
